molecular formula C16H19N3O3 B2690221 N-cyclopropyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 688774-27-8

N-cyclopropyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B2690221
CAS No.: 688774-27-8
M. Wt: 301.346
InChI Key: OLZPDEUYQXGANL-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves the condensation of a cyclopropylamine with a quinazolinone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have distinct biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures, such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

    Cyclopropyl Derivatives: Compounds containing the cyclopropyl group, such as cyclopropylamine.

Uniqueness

N-cyclopropyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is unique due to its specific combination of the cyclopropyl group and the quinazolinone moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-14(17-11-8-9-11)7-3-4-10-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-2,5-6,11H,3-4,7-10H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZPDEUYQXGANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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